(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
The compound "(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate" features a complex heterocyclic scaffold. Its core structure includes a pyrrolo[2,3-b]quinoxaline system, which is substituted at position 1 with a thiophen-2-ylmethyl group and at position 3 with a (tetrahydrofuran-2-yl)methyl ester.
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-amino-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c22-19-17(21(26)28-12-13-5-3-9-27-13)18-20(25(19)11-14-6-4-10-29-14)24-16-8-2-1-7-15(16)23-18/h1-2,4,6-8,10,13H,3,5,9,11-12,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVVUCIVCZMKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a novel heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships.
Chemical Structure and Properties
The molecular structure of the compound includes several functional groups that are crucial for its biological activity. The presence of a tetrahydrofuran moiety, a pyrroloquinoxaline framework, and a thiophenyl group suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 354.43 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on pyrroloquinoxaline derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry explored the anticancer activity of pyrroloquinoxaline derivatives against various cancer cell lines. The results showed that compounds with thiophene substitutions significantly inhibited tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar quinoxaline derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit specific enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity | Target Organism |
|---|---|---|
| Quinoxaline Derivative A | Moderate | Staphylococcus aureus |
| Quinoxaline Derivative B | Strong | Escherichia coli |
| (tetrahydrofuran-2-yl)methyl derivative | Pending | Not yet tested |
The biological activity of this compound may involve interaction with specific cellular targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the tetrahydrofuran and thiophene groups can significantly alter its potency and selectivity.
Key Findings:
- Tetrahydrofuran Group: Alterations in the tetrahydrofuran ring can affect solubility and bioavailability.
- Thiophene Substitution: Different thiophene derivatives have shown varied effects on cellular uptake and target interaction.
Comparison with Similar Compounds
Substituent Variations in Pyrrolo[2,3-b]quinoxaline Derivatives
The target compound’s analogs differ primarily in substituent groups on the pyrrolo[2,3-b]quinoxaline core. Key examples include:
Key Observations :
Spectroscopic and Structural Analysis
NMR data from reveal how substituents alter chemical environments. For example:
Physicochemical and Functional Implications
- Solubility : The tetrahydrofuran-derived ester likely enhances aqueous solubility compared to methyl or benzoyl esters ().
- Bioactivity Potential: Thiophene-containing analogs (e.g., ) may exhibit π-π stacking interactions with biological targets, similar to the target compound.
- Metabolic Stability : The ester group in the target compound may undergo hydrolysis more readily than amide derivatives (), affecting pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
